molecular formula C14H16N2O3S B2886340 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421463-60-6

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2886340
CAS No.: 1421463-60-6
M. Wt: 292.35
InChI Key: QYFBNVILBNNBJQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a carboxamide group

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs and therapeutic agents due to its potential biological activity. Research may focus on its effects on various biological targets and pathways.

Medicine: In medicine, this compound could be explored for its potential pharmacological properties. It may be used in the treatment of diseases or as a lead compound for drug discovery.

Industry: In industry, this compound can be utilized in the production of materials with specific properties. Its unique structure may contribute to the development of new materials with enhanced performance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyridine derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using various electrophiles.

Major Products Formed: The reactions can lead to a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Uniqueness: This compound is unique due to its specific structural features, including the presence of the thiophene ring and the carboxamide group

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-8-2-4-10(14(16)19)13(18)15-7-6-11(17)12-5-3-9-20-12/h2-5,8-9,11,17H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFBNVILBNNBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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